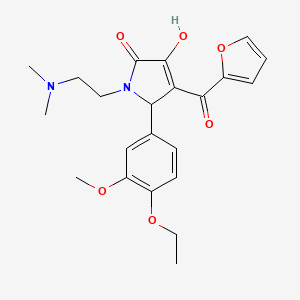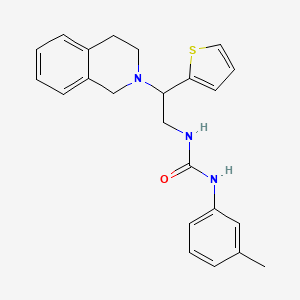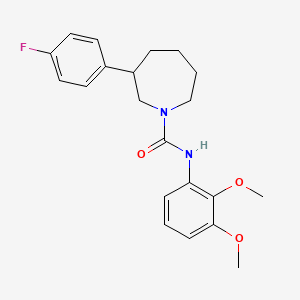![molecular formula C24H29N5 B2531166 2-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine CAS No. 896812-02-5](/img/structure/B2531166.png)
2-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine" is a structurally complex molecule that falls within the broader class of pyrazolopyrimidines. Pyrazolopyrimidines are known for their diverse pharmacological activities, including antiviral, antimicrobial, and as antagonists to various receptors. The specific compound is not directly mentioned in the provided papers, but its analysis can be inferred from the general chemical properties and reactions of related pyrazolopyrimidine derivatives.
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives often involves the formation of the pyrazole and pyrimidine rings through cyclization reactions. For instance, the synthesis of pyrazolo[3,4-d]pyrimidines as potent enterovirus inhibitors involves the attachment of a phenyl group at the N-1 position and a hydrophobic diarylmethyl group at the piperazine, which significantly influences the antiviral activity . Similarly, the synthesis of related heterocyclic systems from pyrazolopyrimidine precursors has been reported, where the reaction with various reagents leads to the formation of new compounds with potential biocidal properties . These methods could be adapted for the synthesis of the compound , with specific modifications to introduce the 2-methylallyl group on the piperazine ring.
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidines is characterized by fused pyrazole and pyrimidine rings. The presence of substituents on these rings, such as phenyl groups or piperazine rings, can significantly affect the molecule's biological activity and receptor affinity. Molecular modeling studies are often employed to rationalize structure-activity relationships and selectivity profiles of these compounds . The specific molecular structure of the compound would likely exhibit interactions with biological targets based on the nature and position of its substituents.
Chemical Reactions Analysis
Pyrazolopyrimidine derivatives can undergo various chemical reactions, including cyclization, substitution, and salt formation, to enhance their biological activity or solubility. For example, the hydrochloride salt of a piperidin-4-yl derivative of a pyrazolopyrimidine showed improved solubility at physiological pH, making it suitable for intravenous infusion . The compound , with its piperazine ring, could potentially form stable salts or undergo substitution reactions to modify its pharmacological profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidines, such as solubility, can be influenced by the nature of the substituents. For instance, the introduction of a salifiable moiety can confer good water solubility at low pH but poor solubility at physiological pH . The presence of a 2-methylallyl group on the piperazine ring of the compound could affect its solubility and overall physicochemical profile, which in turn would influence its pharmacokinetics and bioavailability.
Applications De Recherche Scientifique
Synthesis and Antibacterial Efficacy
A study by Mekky and Sanad (2020) discusses the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds demonstrated potent antibacterial efficacy against various bacterial strains, including E. coli, S. aureus, and S. mutans, with notable biofilm inhibition activities. This suggests the potential of similar compounds in developing antibacterial agents (Mekky & Sanad, 2020).
Anticancer Activity
Research by Abdellatif et al. (2014) on pyrazolo[3,4-d]pyrimidin-4-one derivatives revealed significant anticancer activities against the MCF-7 human breast adenocarcinoma cell line. This underscores the potential of pyrazoline and pyrazolo-pyrimidine derivatives in cancer research, suggesting possible research directions for structurally related compounds (Abdellatif et al., 2014).
Antimicrobial and Antifungal Applications
Patil et al. (2021) synthesized piperazine and triazolo-pyrazine derivatives, evaluating their antimicrobial activity against several bacterial and fungal strains. The study identified compounds with superior antimicrobial efficacy, indicating the relevance of such derivatives in developing antimicrobial agents (Patil et al., 2021).
Anti-Inflammatory Agents
Kendre, Landge, and Bhusare (2015) prepared a new series of derivatives including pyrazole, isoxazole, and benzodiazepines, evaluated for their anti-bacterial, antifungal, and anti-inflammatory activities. This research highlights the potential of such compounds in the development of anti-inflammatory drugs (Kendre, Landge, & Bhusare, 2015).
Propriétés
IUPAC Name |
11-methyl-2-[4-(2-methylprop-2-enyl)piperazin-1-yl]-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5/c1-17(2)16-27-12-14-28(15-13-27)24-20-10-7-11-21(20)25-23-22(18(3)26-29(23)24)19-8-5-4-6-9-19/h4-6,8-9H,1,7,10-16H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGFDLMRKIJCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2N5CCN(CC5)CC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

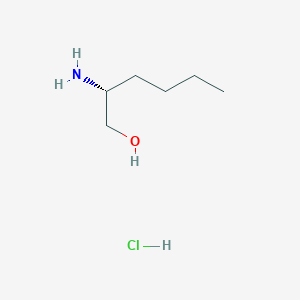
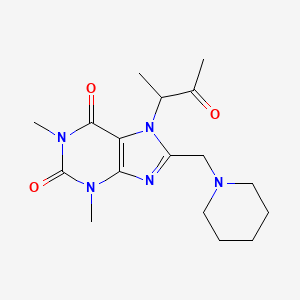
![3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2531085.png)

![2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2531088.png)


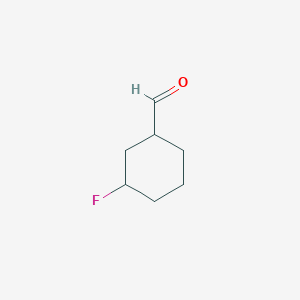
![5-Benzyl-8-(2-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2531094.png)
![(5-bromofuran-2-yl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2531096.png)
![N-(3-acetylphenyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2531097.png)
